9-(Pyridin-3-yl)-9h-xanthen-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Pyridin-3-yl)-9h-xanthen-9-ol is a heterocyclic compound that features a xanthene core substituted with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Pyridin-3-yl)-9h-xanthen-9-ol typically involves the condensation of a xanthene derivative with a pyridine derivative under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where the xanthene core is alkylated with a pyridine derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 9-(Pyridin-3-yl)-9h-xanthen-9-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and dyes, due to its stable structure and reactivity.
Mechanism of Action
The mechanism of action of 9-(Pyridin-3-yl)-9h-xanthen-9-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, while the xanthene core provides a rigid framework that can enhance binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 9-(Pyridin-2-yl)-9h-xanthen-9-ol
- 9-(Pyridin-4-yl)-9h-xanthen-9-ol
- 9-(Quinolin-3-yl)-9h-xanthen-9-ol
Comparison: Compared to its analogs, 9-(Pyridin-3-yl)-9h-xanthen-9-ol exhibits unique properties due to the position of the pyridine ring. The 3-position substitution on the pyridine ring can influence the electronic distribution and steric interactions, potentially leading to different reactivity and binding characteristics. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
3704-83-4 |
---|---|
Molecular Formula |
C18H13NO2 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
9-pyridin-3-ylxanthen-9-ol |
InChI |
InChI=1S/C18H13NO2/c20-18(13-6-5-11-19-12-13)14-7-1-3-9-16(14)21-17-10-4-2-8-15(17)18/h1-12,20H |
InChI Key |
NWDGNZGGXBJYSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)(C4=CN=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.